![molecular formula C23H20N4O2 B2497582 N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-56-7](/img/structure/B2497582.png)
N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, related compounds such as pyrazolo[3,4-b]quinolines and pyrimido[1,2-a]quinolines have been synthesized through reactions involving aminopyrazoles, benzylidene acetone, and chalcones, showcasing the regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines (Orlov & Sidorenko, 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their heterocyclic framework, which includes nitrogen atoms and the potential for various substituents that influence their chemical behavior. For instance, the structure and crystal packing of related compounds have been extensively studied, revealing information about their conformation, hydrogen bonding, and molecular interactions, which are crucial for understanding their physical and chemical properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including cyclocondensation, Michael addition, and amination, leading to the synthesis of complex structures. These reactions are influenced by the substituents on the quinoline nucleus, which can alter the compound's reactivity and the type of reactions it can participate in (Orlov & Sidorenko, 2012).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are determined by their molecular structure. For example, the presence of specific substituents can affect the compound's ability to form crystals and its melting point. Studies on similar compounds have shown how molecular interactions in the solid state can influence these physical properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and functional group transformations, are significantly influenced by the quinoline core and the nature of the substituents. These compounds have been explored for various chemical reactions, showcasing their versatility and potential for generating diverse chemical structures (Orlov & Sidorenko, 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds derived from the synthesis involving N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide have shown significant antimicrobial activity. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated substantial antibacterial and antifungal activities, with some compounds displaying comparable or better efficacy than standard drugs, highlighting their potential in addressing microbial resistance (Zhuravel et al., 2005).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown that these compounds possess potent cytotoxic properties. They have been tested against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some derivatives showing IC(50) values less than 10 nM. This suggests a promising avenue for the development of new chemotherapeutic agents (Deady et al., 2003).
Novel Heterocyclic Compounds Synthesis
The synthesis and characterization of new heterocyclic compounds based on the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline structure have been a significant area of research. These studies have led to the discovery of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of pyrimido[1, 2-a]quinoline moiety and its derivatives has been explored for their antimicrobial activities, illustrating the versatility of this chemical framework in generating biologically active compounds (Jadhav & Halikar, 2013).
Wirkmechanismus
The mechanism of action of quinoline and pyrimidine derivatives can vary greatly depending on the specific compound and its biological target . Some compounds may work by inhibiting certain enzymes, while others may interact with DNA or RNA due to their structural similarity to nucleotide base pairs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-13-14-5-7-17(8-6-14)26-23(28)19-12-16-11-15-3-1-9-27-10-2-4-18(20(15)27)21(16)29-22(19)25/h5-8,11-12,25H,1-4,9-10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPFKHMTBITFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C#N)CCCN3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

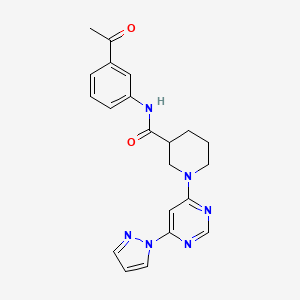
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)


![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
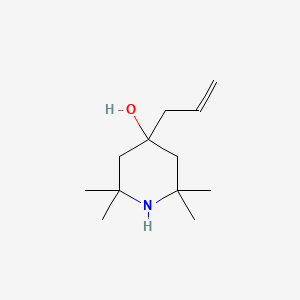
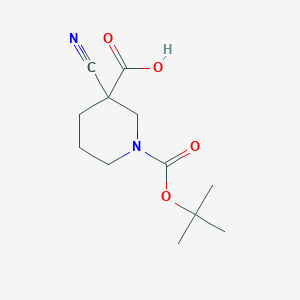
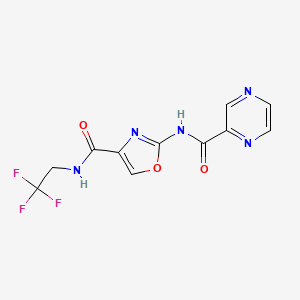

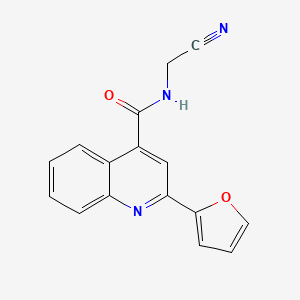
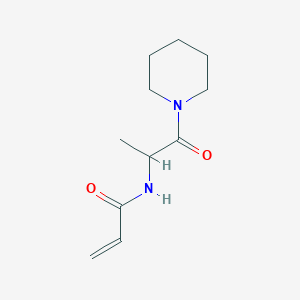
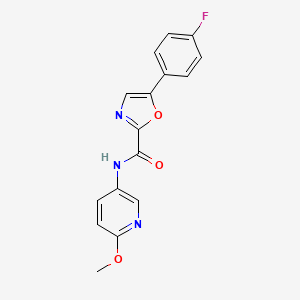
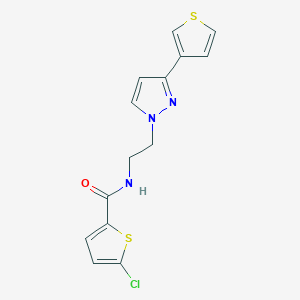
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)